An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)aniline (CAS: 86556-09-4): A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)aniline (CAS: 86556-09-4): A Privileged Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-(Pyridin-2-yloxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of pharmacologically active agents, particularly kinase inhibitors. This guide will delve into its chemical and physical properties, plausible synthetic routes with detailed experimental considerations, and its strategic application in drug discovery, supported by an understanding of its role as a privileged scaffold. The information herein is curated for researchers, scientists, and drug development professionals to facilitate the leveraging of this versatile building block in the design and synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
3-(Pyridin-2-yloxy)aniline is a biaryl amine that incorporates a substituted aniline ring linked to a pyridine ring via an ether bridge. This arrangement provides a unique combination of a hydrogen-bond-accepting pyridine nitrogen and an aniline moiety that is readily amenable to functionalization, making it a valuable intermediate in the synthesis of diverse and complex molecules.
Physicochemical Data Summary
A compilation of the key physicochemical properties of 3-(Pyridin-2-yloxy)aniline is presented in the table below for quick reference. These properties are crucial for designing experimental conditions, from reaction setups to analytical method development.
| Property | Value | Source(s) |
| CAS Number | 86556-09-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][3][4] |
| Molecular Weight | 186.21 g/mol | [1][3][4] |
| Monoisotopic Mass | 186.079312947 Da | [1] |
| IUPAC Name | 3-(pyridin-2-yloxy)aniline | [1] |
| Synonyms | 3-(Pyridin-2-yloxy)-phenylamine | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 48.1 Ų | [1] |
Spectroscopic Profile
The structural elucidation of 3-(Pyridin-2-yloxy)aniline relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data, which serves as a benchmark for characterization.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the eleven carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom of the pyridine ring attached to the ether oxygen will be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹).[1]
Synthesis and Reactivity
Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAAr)
This proposed synthesis involves the reaction of 3-aminophenol with 2-chloropyridine in the presence of a suitable base.
Caption: Proposed synthesis of 3-(Pyridin-2-yloxy)aniline via SNAAr.
Step-by-Step Experimental Protocol (Hypothetical)
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Reactant Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (1.0 eq) and a suitable anhydrous solvent such as dimethylformamide (DMF).
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Base Addition: Add a strong base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq), portion-wise at room temperature. The choice of base is critical; a stronger base like NaH will deprotonate the phenol more effectively, driving the reaction forward.
-
Addition of Electrophile: Add 2-chloropyridine (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(Pyridin-2-yloxy)aniline.
Role in Drug Discovery: A Privileged Scaffold
The pyridinylaniline moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules that exhibit a wide range of biological activities.[7] This is particularly true in the field of kinase inhibition, a major focus of modern cancer therapy.[7]
Conceptual Role in Kinase Inhibition
The structural features of 3-(Pyridin-2-yloxy)aniline make it an excellent starting point for the design of kinase inhibitors.
Caption: Conceptual role of the scaffold in kinase inhibitor design.
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Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.[7]
-
Vector for Functionalization: The aniline nitrogen provides a convenient point for chemical modification. Through amide bond formation or other coupling reactions, various side chains can be introduced to target other regions of the ATP pocket, thereby enhancing potency and selectivity.[8]
-
Rigid Core: The biaryl ether structure provides a semi-rigid core that can be appropriately decorated to optimize pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[9][10]
The discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors further highlights the utility of similar scaffolds in targeting protein kinases, in this case, RIPK1.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-(Pyridin-2-yloxy)aniline. The following information is a summary of the hazards and recommended handling procedures based on available Safety Data Sheets (SDS).[12][13]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
Ventilation: Use only outdoors or in a well-ventilated area. Work under a chemical fume hood.[12]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12] It may be light-sensitive and should be stored under an inert atmosphere.[13]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[12]
First-Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation persists, call a physician. Take off contaminated clothing and wash it before reuse.[12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[12]
Conclusion
3-(Pyridin-2-yloxy)aniline is a valuable and versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a key intermediate for the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules is undeniable. Its straightforward, plausible synthesis via robust methods like nucleophilic aromatic substitution makes it an accessible starting point for drug discovery campaigns. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to effectively utilize this privileged scaffold in their pursuit of novel therapeutics.
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PubChemLite. (2025). 3-(pyridin-2-yloxy)aniline (C11H10N2O). [Link]
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Lan, Y., et al. (2024). Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors. Arch Pharm (Weinheim). [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Frontiers in Chemistry. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]
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